molecular formula C10H9BrOS B13099346 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one

Cat. No.: B13099346
M. Wt: 257.15 g/mol
InChI Key: WDDWTUJJFNNLGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]thiepin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the ketone group to an alcohol.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiepins.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the thiepin ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.

    7-Bromo-2,3-dihydrobenzo[b]furan: Another analog with a furan ring instead of a thiepin ring.

Uniqueness: 7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one is unique due to the presence of the thiepin ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

7-bromo-3,5-dihydro-2H-1-benzothiepin-4-one

InChI

InChI=1S/C10H9BrOS/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2

InChI Key

WDDWTUJJFNNLGO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CC1=O)C=C(C=C2)Br

Origin of Product

United States

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